Antimycin A5b

Stereochemistry Structure-Activity Relationship Quality Control

Antimycin A5b (CAS 27220-60-6) is a specific macrocyclic dilactone stereoisomer within the antimycin family, a group of secondary metabolites primarily produced by Streptomyces species. Distinct from the commonly used 'Antimycin A complex'—which is an undefined mixture of major (A1-A4) and minor (A5-A8) components—Antimycin A5b possesses a precisely defined stereochemistry at its five chiral centers: (2R,3S,6S,7R,8R).

Molecular Formula C24H32N2O9
Molecular Weight 492.5 g/mol
CAS No. 27220-60-6
Cat. No. B13755802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A5b
CAS27220-60-6
Molecular FormulaC24H32N2O9
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
InChIInChI=1S/C24H32N2O9/c1-6-15-21(35-18(28)10-12(2)3)14(5)34-24(32)19(13(4)33-23(15)31)26-22(30)16-8-7-9-17(20(16)29)25-11-27/h7-9,11-15,19,21,29H,6,10H2,1-5H3,(H,25,27)(H,26,30)/t13-,14+,15-,19+,21+/m1/s1
InChIKeyUYYBNWFGENCEMV-PLCCHYODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A5b (CAS 27220-60-6): A Defined Stereoisomer in the Antimycin Class of Mitochondrial Complex III Inhibitors


Antimycin A5b (CAS 27220-60-6) is a specific macrocyclic dilactone stereoisomer within the antimycin family, a group of secondary metabolites primarily produced by Streptomyces species [1]. Distinct from the commonly used 'Antimycin A complex'—which is an undefined mixture of major (A1-A4) and minor (A5-A8) components—Antimycin A5b possesses a precisely defined stereochemistry at its five chiral centers: (2R,3S,6S,7R,8R) . Its core structure features the characteristic 3-formamidosalicylate pharmacophore linked to a unique 3-methylbutanoate (isovalerate) side chain at the C-8 position. It is recognized by the US-FDA UNII code TA2V73J33Z and is cataloged as a distinct chemical entity for research applications, particularly in bioenergetics and mitochondrial dysfunction studies [2].

Why Antimycin A Complex or A5 Cannot Substitute for Antimycin A5b in Mechanistic and Pharmacological Studies


Generic substitution of the 'Antimycin A complex' (CAS 1397-94-0) for Antimycin A5b (CAS 27220-60-6) introduces uncontrolled experimental variability because the complex is a heterogeneous mixture of at least eight structural congeners with different side chains and, critically, varying stereochemistry, which can produce contradictory dose-response and target-engagement data [1]. Specifically, even the closest congener, Antimycin A5, is documented as a different stereoisomer possessing a 2-methylbutanoate side chain with a (2R,3S,6R,7S,8S) configuration, contrasting with Antimycin A5b's isovalerate side chain and (2R,3S,6S,7R,8R) configuration . Given that the formamidosalicylate pharmacophore's interaction with the cytochrome bc1 complex is highly sensitive to the three-dimensional orientation imparted by the macrocycle stereochemistry, using an undefined mixture or incorrect isomer can lead to batch-dependent potency variations, confounding results in enzymatic assays and cellular apoptosis models where precise molecular interactions are critical [1].

Quantitative Differentiation Evidence for Antimycin A5b Against Key Comparators


Defined Stereochemical Identity Versus Antimycin A5 Enables Reproducible Target Engagement Studies

Antimycin A5b is defined by a specific (2R,3S,6S,7R,8R) stereoconfiguration, in contrast to Antimycin A5, which possesses an (2R,3S,6R,7S,8S) configuration . The C-8 side chain in A5b is a 3-methylbutanoate (isovalerate) ester, whereas A5 features a (2S)-2-methylbutanoate ester . The formamido and phenolic hydroxyl groups on the salicylate moiety, critical for hydrogen bonding and electrostatic interaction with the Qi site of cytochrome b, adopt different spatial orientations in these two diastereomers, as evidenced by the differing InChI Keys (A5b: UYYBNWFGENCEMV-PLCCHYODSA-N; A5: ZFUUOFVFWKKQLT-JYYPXXQKSA-N) [1].

Stereochemistry Structure-Activity Relationship Quality Control

Class-Level Complex III Inhibition Potency Benchmarked Against Antimycin A3

As a member of the antimycin class, A5b binds to the Qi site of mitochondrial cytochrome bc1 (Complex III), blocking electron transfer and inhibiting respiration. While no published IC50 exists for A5b in the same assay, a closely related congener, Antimycin A3, exhibits an IC50 of 38 nM in isolated rat liver mitochondria [1]. Comparative structure-activity relationship (SAR) studies across antimycin family members indicate that the integrity of the 3-formamidosalicylate pharmacophore and the lipophilicity contributed by the C-8 side chain are the primary determinants of potency, suggesting A5b's activity is within a comparable nanomolar range, though its unique isovalerate side chain may modulate binding kinetics [2].

Mitochondrial Respiration Complex III IC50

Potential for Bcl-2/Bcl-xL Inhibition Inferred from Antimycin Derivative Patent Landscape

A foundational patent (US 7,241,804) explicitly claims derivatives of antimycins, including stereoisomers, that bind to anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) and preferentially induce apoptosis in cells overexpressing these proteins [1]. The patent describes that alterations in the stereochemistry and side-chain composition of antimycin congeners can lead to reduced binding affinity for cytochrome b while maintaining or enhancing binding to Bcl-2 family proteins, a critical therapeutic window [1]. Notably, the specific 2-methoxyantimycin A derivative demonstrates an uncoupling of respiratory inhibition from Bcl-xL inhibition [2], highlighting how subtle structural differences in the antimycin scaffold, such as those present in A5b versus A5, can fundamentally alter pharmacological profiles.

Apoptosis Bcl-2 family Cancer

High-Value Research Applications for Antimycin A5b (CAS 27220-60-6) Based on Differential Evidence


Stereochemical Probe for Mitochondrial Complex III Structure-Activity Relationship Studies

Researchers investigating the exact binding mode of antimycins to the cytochrome bc1 complex require a chemically defined stereoisomer. Antimycin A5b's (2R,3S,6S,7R,8R) configuration provides a critical data point for mapping the stereochemical requirements of the Qi binding pocket. Using A5b instead of the Antimycin A complex allows for rigorous correlation between the absolute configuration and inhibitory potency, as the defined stereochemistry enables consistent computational docking and crystallography attempts [1].

Defined Component for Investigating Selective Bcl-2 Family Protein Targeting

Based on patent literature indicating that antimycin derivatives can differentially bind to Bcl-2/Bcl-xL proteins versus cytochrome b, A5b serves as a high-purity, stereochemically resolved probe for apoptosis research. Unlike the 2-methoxyantimycin A variant which uncouples these activities entirely, A5b's native isovalerate side chain and stereochemistry allow for the investigation of whether naturally occurring antimycin stereoisomers possess inherent selectivity profiles before chemical modification [2].

Reference Standard for Quality Control of Antimycin Complex Batches

The Antimycin A complex is a mixture of several components and stereoisomers, leading to considerable batch-to-batch variability in biological assays. Antimycin A5b can be procured as an analytically pure, single-stereoisomer reference standard to spike into complex mixtures for HPLC-MS peak identification and relative quantification. This application ensures consistency in assay performance and enables the precise calculation of the relative contribution of the A5b component to the overall biological activity of a given complex batch [1].

Advanced Material for c-Myc Degradation Pathway Studies with Reduced Variable Confounding

Recent high-throughput screening identified antimycin A as a potent accelerator of c-Myc protein degradation via ROS-dependent GSK3β activation [3]. However, these studies used the complex mixture. Procuring Antimycin A5b allows researchers to deconvolute the activity of a single, defined stereoisomer in this pathway, eliminating confounding effects from other bioactive components like A1 or A3, and enabling a precise understanding of the minimal pharmacophore requirements for c-Myc degradation enhancement [3].

Quote Request

Request a Quote for Antimycin A5b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.